molecular formula C41H35N3O4 B557458 Fmoc-His(Mtt)-OH CAS No. 133367-34-7

Fmoc-His(Mtt)-OH

Cat. No. B557458
M. Wt: 633,73 g/mole
InChI Key: MNOCIIYDYLYWEU-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His(Mtt)-OH is a compound used in peptide synthesis . It has a molecular weight of 633.73 g/mol . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA .


Synthesis Analysis

Fmoc-His(Mtt)-OH is best coupled with DEPBT to minimize racemization . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA . A Chinese paper also mentions a synthesis method involving dichlorodimethylsilane under alkaline conditions .


Molecular Structure Analysis

The molecular formula of Fmoc-His(Mtt)-OH is C41H35N3O4 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis .


Chemical Reactions Analysis

Fmoc-His(Mtt)-OH is used as a substrate to investigate its couplings to peptide molecules . Side reactions induced by these side-chain unprotected amino acids have been elucidated, and solutions addressing these side reactions are developed .


Physical And Chemical Properties Analysis

Fmoc-His(Mtt)-OH appears as a white to slight yellow to beige powder . It has a molecular weight of 633.73 g/mol . The storage temperature is between 15-25°C .

Scientific Research Applications

  • Solid-Phase Peptide Synthesis (SPPS) Efficiency : Fmoc-Dab(Mtt)-OH, a similar compound, showed poor coupling efficiency during SPPS. It underwent rapid lactamization under various conditions, suggesting the need for alternative orthogonally protected building blocks in some cases to avoid costly and tedious procedures (Pak-Lun Lam et al., 2022).

  • Application in Peptide Synthesis : The use of 4-methoxytrityl (Mmt) and 4-methyl-trityl (Mtt) groups, as in Fmoc-His(Mtt)-OH, for N1m-protection of histidine in peptide synthesis, is effective. These groups can be quantitatively removed under mild conditions, demonstrating their suitability for peptide synthesis (K. Barlos et al., 1991).

  • Preparation of Peptide Crosslinkers : Fmoc-His(Mtt)-OH has been used in the preparation of peptide crosslinkers. For instance, an MMP-13 degradable peptide was synthesized on solid-phase using Fmoc chemistry, demonstrating the utility of Fmoc-Lys (Mtt)-OH in the synthesis of peptides with reactive groups for tissue engineering applications (Xuezhong He & E. Jabbari, 2006).

  • Synthesis of Side-Chain to Side-Chain Cyclic Peptides : Fmoc-Lys(Mtt)-OH was used for the synthesis of cyclic cholecystokinin analogs and oligolysine cores suitable for solid-phase synthesis of antigenic peptides or template-assembled synthetic proteins (A. Aletras et al., 2009).

  • Ligand-Targeted Fluorescent-Labeled Chelating Peptide Conjugates : Fmoc-His(Mtt)-OH plays a key role in assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for attachment to cytotoxic molecules or radiotracers. This method is versatile for solid-phase resins sensitive to both mild and strong acidic conditions (Sagnik Sengupta et al., 2018).

  • Synthesis of Reactive Peptide Crosslinkers : The selective deprotection of -Mtt and -Fmoc groups on-bead enables the coupling reaction of amino groups with acrylic acid, illustrating the importance of Fmoc-Lys(Mtt)-OH in the synthesis of functional biomimetic scaffolds (Xuezhong He & E. Jabbari, 2006).

  • Antimicrobial Properties : In a study involving the synthesis of the tripeptide Gly-His-Lys, Fmoc-His(Mtt)-OH was used, and the synthetic tripeptide exhibited antimicrobial activity against bacteria, yeast, and fungi (M. Liakopoulou-Kyriakides et al., 1997).

Safety And Hazards

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) for Fmoc-His(Mtt)-OH .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCIIYDYLYWEU-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568888
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(Mtt)-OH

CAS RN

133367-34-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
Y Yang, L Hansen, P Ryberg - Organic Process Research & …, 2022 - ACS Publications
Conventional SPPS (solid-phase peptide synthesis) requires protecting the nucleophilic side-chains of amino acids to prevent undesired modifications. A large volume of TFA (…
Number of citations: 3 pubs.acs.org
K Barlos, O Chatzi, D Gatos, G Stavropoulos… - Tetrahedron letters, 1991 - Elsevier
The use of 4-methoxytrityl (monomethoxytrityl, Mmt) and 4-methyl-trityl (Mtt) groups of N 1m -protection of Fmoc-His is described. Both groups being unaffected by base, eg piperidine …
Number of citations: 23 www.sciencedirect.com
M Liakopoulou-Kyriakides, C Pachatouridis… - Amino Acids, 1997 - Springer
A new solid phase synthesis of the growth-modulating tripeptide Gly-His-Lys is described. 2-Chlorotrityl chloride resin and 9-fluorenylmethoxycarbonyl-(Fmoc), 4-methyltrityl-(Mtt) …
Number of citations: 17 link.springer.com
Y Yang - 2023 - intechopen.com
The conventional SPPS (solid-phase peptide synthesis) requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications. A large volume of TFA (…
Number of citations: 0 www.intechopen.com
WJ Qian, CC Lai, JA Kelley… - Chemistry & …, 2014 - Wiley Online Library
The design and efficient synthesis of N‐Fmoc‐phosphothreonine protected by a mono‐(pivaloyloxy)methyl (POM) moiety at its phosphoryl group (Fmoc‐Thr[PO(OH)(OPOM)]‐OH, 1, is …
Number of citations: 5 onlinelibrary.wiley.com
E Hoekstra, SRA Kersten, A Tudos, D Meier… - Journal of analytical and …, 2011 - Elsevier
The applicability of size exclusion chromatography (SEC) to analyze (upgraded) pyrolysis oil samples has been studied using model compounds, pyrolysis oils and hydrodeoxygenated …
Number of citations: 60 www.sciencedirect.com
WJ Qian, TR Burke - Amino acids, 2013 - Springer
Reported herein are the synthesis and solid-phase peptide incorporation of N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester [Fmoc-…
Number of citations: 9 link.springer.com
A Krężel, M Mylonas, E Kopera… - Acta Biochimica Polonica, 2006 - bibliotekanauki.pl
Previously we demonstrated that Ni(II) complexes of Ac-Thr-Glu-Ser-His-His-Lys-NH2 hexapeptide, representing residues 120-125 of human histone H2A, and some of its analogs …
Number of citations: 38 bibliotekanauki.pl
K Torikai, R Yanagimoto… - … Process Research & …, 2020 - ACS Publications
Histidine (His) racemizes with relative ease during peptide synthesis. One strategy to suppress this racemization is to protect the nitrogen atom of the imidazole moiety in His with a …
Number of citations: 4 pubs.acs.org
S Ramkisson - 2018 - ukzn-dspace.ukzn.ac.za
Solid phase peptide synthesis is the common approach used today in synthesizing peptides in a research scale and production. Success in this approach are governed by several …
Number of citations: 2 ukzn-dspace.ukzn.ac.za

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